
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile is an organic compound with a complex structure It features an amino group, a chloropropoxy group, a methoxyethoxy group, and a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable benzonitrile derivative.
Substitution Reaction: The benzonitrile derivative undergoes a nucleophilic substitution reaction with 3-chloropropanol to introduce the chloropropoxy group.
Etherification: The intermediate product is then subjected to an etherification reaction with 2-methoxyethanol to introduce the methoxyethoxy group.
Amination: Finally, the compound undergoes an amination reaction to introduce the amino group at the desired position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction: Reduction of the nitrile group results in primary amines.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound may be utilized in the development of novel materials with specific properties.
Biological Studies: Researchers may study its interactions with biological molecules to understand its potential biological activities.
作用機序
The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.
Receptor Interaction: It may interact with cell surface receptors, triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-Amino-4-(3-chloropropoxy)benzonitrile: Lacks the methoxyethoxy group.
2-Amino-5-(2-methoxyethoxy)benzonitrile: Lacks the chloropropoxy group.
4-(3-Chloropropoxy)-5-(2-methoxyethoxy)benzonitrile: Lacks the amino group.
Uniqueness
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile is unique due to the presence of all three functional groups (amino, chloropropoxy, and methoxyethoxy) on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H17ClN2O3 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
2-amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile |
InChI |
InChI=1S/C13H17ClN2O3/c1-17-5-6-19-12-7-10(9-15)11(16)8-13(12)18-4-2-3-14/h7-8H,2-6,16H2,1H3 |
InChIキー |
CTBMVAXKKVNKJD-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C(C(=C1)C#N)N)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


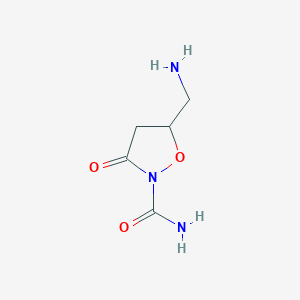
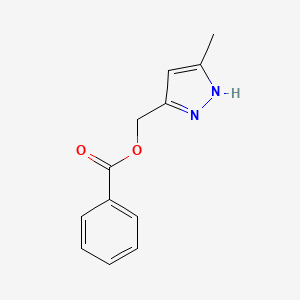
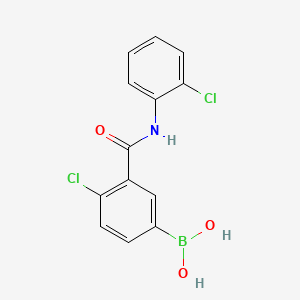
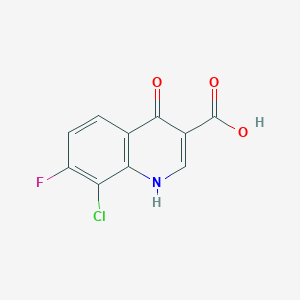
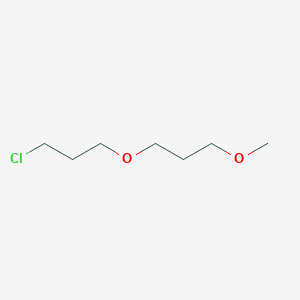
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
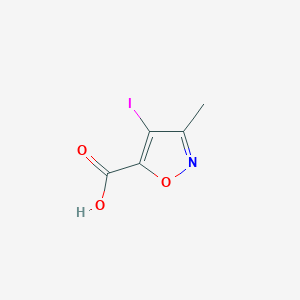

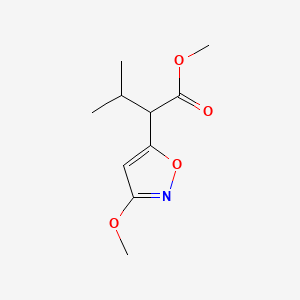


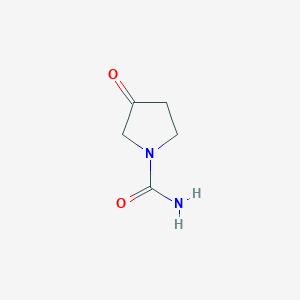
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)
